Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group at the 1-position and a 4-fluorosulfonyloxyphenylmethyl substituent at the 2-position of the piperidine ring. The fluorosulfonyloxy (-OSO₂F) group is a highly reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes.
Properties
IUPAC Name |
tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO5S/c1-17(2,3)23-16(20)19-11-5-4-6-14(19)12-13-7-9-15(10-8-13)24-25(18,21)22/h7-10,14H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKMVHFYNOXZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous tert-butyl piperidine-1-carboxylate derivatives:
Structural Analysis
- Position of Substituents : The target compound’s 2-position substitution contrasts with 4-substituted analogs (e.g., ), which may confer distinct steric and electronic effects. For instance, 2-substituted piperidines often exhibit altered conformational flexibility compared to 4-substituted derivatives, influencing reactivity in subsequent transformations .
- Functional Groups : The fluorosulfonyloxy group distinguishes the target compound from derivatives with trifluoromethanesulfonyloxy () or methoxycarbonyl cyclobutyl groups (). Fluorosulfonyloxy is more electrophilic than trifluoromethanesulfonyloxy due to fluorine’s electron-withdrawing effects, enhancing its utility in SN2 reactions .
Physicochemical Properties
- Molecular Weight and Polarity: The fluorosulfonyloxy group increases molecular weight and polarity compared to non-sulfonated analogs (e.g., , MW 275.39). This may influence solubility in organic solvents like DMSO or DMF, commonly used in coupling reactions ().
- Thermal Stability : Sulfonate esters (e.g., ) are generally stable under anhydrous conditions but hydrolyze readily in aqueous media, a trait shared by the target compound.
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